The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule notable for its potential applications in medicinal chemistry. It is classified under the category of quinazolinone derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The compound is identified by the CAS number 892417-82-2 and has a molecular formula of C25H19ClFN3O2S, with a molecular weight of approximately 480.0 g/mol .
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of a suitable chlorophenyl compound with a sulfanyl group and subsequent cyclization to form the quinazolinone structure.
The molecular structure of 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one features:
CC(=O)N1C(=O)C2=C(N=C1SC(C3=CC(=C(C=C3)Cl)=C2)F)N(C4CCN(C4=O)C)C.The compound can participate in various chemical reactions typical for quinazolinones, including:
Reactions involving this compound may require careful control of temperature and pH to ensure optimal yields and prevent decomposition or side reactions.
The mechanism of action for compounds like 2-{[(3-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-7-(morpholine-4-carbonyl)-3,4-dihydroquinazolin-4-one often involves:
This compound has potential applications in:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: